(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide
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Overview
Description
The compound is a derivative of benzo[d]thiazol-2(3H)-one . Benzo[d]thiazol-2(3H)-one derivatives have been synthesized and evaluated for their in vitro cytotoxic activity against human cancer cell lines . They have also been studied for their antibacterial activity .
Synthesis Analysis
A series of new 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives have been synthesized by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper catalyzed one-pot reaction .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds involve 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides .
Scientific Research Applications
Synthesis and Characterization
Synthesis and Docking Studies
This compound has been synthesized as part of a study on 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d][1,3,2]dioxaphosphol-5-yl)-1H-tetrazol-1-yl)thiophene-2-carboxamides, demonstrating its potential in chemical synthesis and docking studies (Talupur, Satheesh, & Chandrasekhar, 2021).
Crystal Structure and Spectroscopic Analysis
In related research, the synthesis of thiophene derivatives like 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide has been achieved, allowing detailed crystal structure and spectroscopic analysis (Prabhuswamy, Kumara, Pavithra, Kumar, & Lokanath, 2016).
Biomedical Applications
- Antimicrobial Evaluation: A study on related compounds, focusing on the antimicrobial properties and molecular docking studies, contributes to understanding the biomedical applications of such compounds (Spoorthy, Kumar, Rani, & Ravindranath, 2021).
Chemical Interactions and Properties
Chemosensor Development
Research has been conducted on similar compounds for the development of chemosensors for anions like cyanide, showcasing their potential in analytical chemistry (Wang, Liu, Guan, Cao, Chen, Shan, Wu, & Xu, 2015).
Solvent Effect on Spectral Properties
Studies have examined the solvent effects on absorption and fluorescence spectra of biologically active carboxamides, which could inform the understanding of (Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide's properties in various environments (Patil, Melavanki, Kapatkar, Ayachit, & Saravanan, 2011).
Future Directions
The development of novel chemotherapeutics, which selectively act on the target without the side effects, has become a primary objective of medicinal chemists . The search for new anticancer agents which can selectively target the tumor cells is today’s target of cancer therapy and is a never-ending process .
Properties
IUPAC Name |
N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S2/c1-17-9-7-10(19-2)11(20-3)8-13(9)22-15(17)16-14(18)12-5-4-6-21-12/h4-8H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHIRDAKJGJMYHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC(=C(C=C2SC1=NC(=O)C3=CC=CS3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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